molecular formula C23H27ClO7 B580148 (2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 1620758-33-9

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B580148
M. Wt: 450.912
InChI Key: OBWASQILIWPZMG-DNNBANOASA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .

Scientific Research Applications

  • Synthesis Methods : This compound has been a focus in the development of novel synthesis methods. For instance, one study outlines a convenient approach for preparing a similar compound, highlighting the avoidance of undesired isomer products during synthesis (Liu, Li, Lu, & Miao, 2008).

  • Chemical Modification and Derivatives : Research has been conducted on creating derivatives of this compound. For example, modifications to its structure have been explored to yield novel compounds with potential applications in different fields (Liu, Li, Lu, Yang, & Lu, 2010).

  • Analytical and Structural Studies : There is also interest in understanding the structural characteristics of related compounds, as seen in studies like the detailed characterization of degradation products of empagliflozin, a related compound, using mass spectrometry (Niguram & Kate, 2019).

  • Applications in Catalysis : The compound has been used as a substrate in the synthesis of environmentally friendly catalysts, like in the preparation of NiFe2O4@SiO2@amino glucose for green synthesis processes (Aghazadeh & Nikpassand, 2019).

  • Utility in Drug Synthesis : It's been utilized in the improved preparation of certain drug inhibitors, highlighting its role in pharmaceutical manufacturing (Liu, Li, & Lu, 2008).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Future Directions

The future directions for the research and application of this compound are not provided in the search results .

properties

IUPAC Name

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-DNNBANOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

1620758-33-9
Record name Empagliflozin alpha-anomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPAGLIFLOZIN .ALPHA.-ANOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
P Peng, C Zhao, J Yang, X Liu, J Yu… - Organic Preparations …, 2022 - Taylor & Francis
Typically, the production of active pharmaceutical ingredients (API) uses a number of chemical transformations; however, the syntheses can lead to the formation of undesirable …
Number of citations: 2 www.tandfonline.com

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